molecular formula C16H14 B3394606 1,2-Di-o-tolylethyne CAS No. 5294-03-1

1,2-Di-o-tolylethyne

Cat. No.: B3394606
CAS No.: 5294-03-1
M. Wt: 206.28 g/mol
InChI Key: SVIUEMOZHFTFEZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,2-Di-o-tolylethyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Scientific Research Applications

1,2-Di-o-tolylethyne has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Di-o-tolylethyne involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The specific pathways depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethyne: Similar structure but with phenyl groups instead of methyl-substituted phenyl groups.

    1,2-Di-p-tolylethyne: Similar structure but with para-methyl-substituted phenyl groups.

Uniqueness

1,2-Di-o-tolylethyne is unique due to the presence of ortho-methyl groups on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different steric and electronic effects compared to its analogs .

Properties

IUPAC Name

1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIUEMOZHFTFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437185
Record name 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5294-03-1
Record name 1,1'-(Ethyne-1,2-diyl)bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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